4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been extensively studied for their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use .Molecular Structure Analysis
The molecular formula of the compound is C17H16N4O2S3 . The structure of the compound was determined by (1)H NMR, (13)C NMR and X-ray analysis .Chemical Reactions Analysis
The structure-activity relationship (SAR) analysis of triazole derivatives has shown that phenyl groups at C-3 position played a crucial role in exerting high activity . Electron-donating groups, particularly –OH on the phenyl ring favored the activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 404.5 g/mol . It has a topological polar surface area of 141 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Carbonic Anhydrase Inhibition
A new series of benzenesulfonamides, including compounds with [1,2,4]triazolo moieties, demonstrated significant inhibitory activity against various human carbonic anhydrase (CA) isozymes. These compounds showed low nanomolar activity against hCA II, a cytosolic isoform, and were effective against tumor-associated isoforms hCA IX and XII. The inhibitors with bulky [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties and 1,3,4-thiadiazol-3(2H)-yl groups were among the best, highlighting the potential of these compounds in therapeutic applications targeting CAs involved in various diseases, including cancer (Alafeefy et al., 2015).
Antimicrobial and Antifungal Activities
Compounds bearing benzenesulfonamide moieties synthesized from α,β-unsaturated ketones showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against C. albicans. The study highlighted the potential of these compounds in addressing microbial resistance, with some derivatives demonstrating significant effectiveness (Hassan, 2013).
Anticancer Activity
A study on 4-chloro-2-mercapto-5-methyl-N-(1,2,4- triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides revealed moderate to high anti-HIV activity and moderate anticancer activity. This indicates the potential of such compounds in developing treatments for HIV and cancer, offering a new avenue for therapeutic intervention (Brzozowski, 1998).
Mechanism of Action
Target of Action
The compound, also known as 4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a heterocyclic compound that contains a triazole and a thiazole ring . These types of compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazole compounds have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various enzymes and receptors . .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its potential interaction with various enzymes and receptors . .
properties
IUPAC Name |
4-methyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-14-7-9-17(10-8-14)27(24,25)20-12-11-16-13-26-19-21-18(22-23(16)19)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUPTMRDFSYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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